molecular formula C9H15N3 B12541709 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 142867-86-5

2-[(Pyridin-2-yl)methyl]propane-1,3-diamine

Cat. No.: B12541709
CAS No.: 142867-86-5
M. Wt: 165.24 g/mol
InChI Key: JLLHIJGDANUHOU-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is an organic compound that features a pyridine ring attached to a propane-1,3-diamine backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of 2-aminopyridine with a suitable alkylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under mild conditions, often using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalytic processes, it coordinates with metal centers to facilitate reactions such as hydrogenation. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that enhance the reactivity and selectivity of the catalyst .

Comparison with Similar Compounds

  • N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine
  • N1,N3-bis((pyridin-2-yl)methyl)propane-1,3-diamine
  • N1,N1,N2-tris((pyridin-2-yl)methyl)ethane-1,2-diamine

Comparison: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is unique due to its specific arrangement of the pyridine ring and diamine backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different coordination environments and steric effects, making it suitable for specific catalytic applications .

Properties

CAS No.

142867-86-5

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C9H15N3/c10-6-8(7-11)5-9-3-1-2-4-12-9/h1-4,8H,5-7,10-11H2

InChI Key

JLLHIJGDANUHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(CN)CN

Origin of Product

United States

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